molecular formula C11H18Cl2N2O B2984683 [4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride CAS No. 1402232-94-3

[4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride

Cat. No. B2984683
CAS RN: 1402232-94-3
M. Wt: 265.18
InChI Key: FLWQZNSZKPFVHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride, also known as POMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. POMA is a small molecule that belongs to the class of oxanamines and has a unique chemical structure that makes it an attractive target for drug design.

Mechanism of Action

The mechanism of action of [4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride is not fully understood, but it is believed to involve the inhibition of certain enzymes and the interaction with DNA and RNA. [4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. [4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride has also been found to interact with RNA polymerase, suggesting that it may have applications in the regulation of gene expression.
Biochemical and Physiological Effects:
[4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride has been shown to possess a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and inhibit the replication of certain viruses. [4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride has also been shown to have neuroprotective effects, making it a potential target for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of [4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride is its relatively simple synthesis method, which allows for large-scale production. [4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride is also stable under a wide range of conditions, making it easy to handle and store. However, one of the limitations of [4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride is its limited solubility in water, which can make it difficult to work with in certain experiments. In addition, further research is needed to fully understand the mechanism of action of [4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride and its potential applications in drug development.

Future Directions

There are many potential future directions for research on [4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride. One area of interest is the development of [4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride-based enzyme inhibitors for the treatment of various diseases. Another area of interest is the use of [4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride in gene therapy, where it may be used to regulate gene expression. Finally, further research is needed to fully understand the mechanism of action of [4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride and its potential applications in drug discovery and development.

Synthesis Methods

The synthesis of [4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride involves a multistep process that starts with the reaction of 3-pyridylacetonitrile with ethylene oxide in the presence of an acid catalyst. The resulting intermediate is then reacted with formaldehyde and ammonium chloride to obtain [4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride. The final product is obtained as a dihydrochloride salt by crystallization from an aqueous solution. The synthesis of [4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride is relatively simple and can be performed on a large scale, making it an attractive option for drug development.

Scientific Research Applications

[4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride has been extensively studied for its potential applications in drug discovery and development. It has been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. [4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride has also been found to inhibit the activity of certain enzymes, making it a potential target for enzyme inhibitors. In addition, [4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride has been shown to interact with DNA and RNA, suggesting that it may have applications in gene therapy.

properties

IUPAC Name

(4-pyridin-3-yloxan-4-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.2ClH/c12-9-11(3-6-14-7-4-11)10-2-1-5-13-8-10;;/h1-2,5,8H,3-4,6-7,9,12H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWQZNSZKPFVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN)C2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride

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